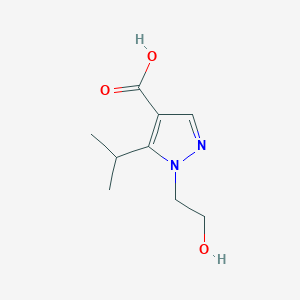
1-(2-hydroxyethyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1-(2-hydroxyethyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, or HEPCA, is an organic molecule that has been studied for its potential applications in a variety of scientific fields. HEPCA is a unique molecule due to its ability to form hydrogen bonds and its ability to act as a proton acceptor and donor. This makes it an attractive molecule for research in the fields of medicinal chemistry, biochemistry, and physiology.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Pyrazole Derivatives
Pyrazole derivatives, including compounds similar to 1-(2-hydroxyethyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, have been synthesized through various reactions. For instance, 1H-pyrazole-3-carboxylic acid has been converted into various ester or amide derivatives through reactions with alcohols or N-nucleophiles, respectively (Şener et al., 2002). Similarly, reactions with aminophenol derivatives have led to N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides (Yıldırım & Kandemirli, 2006).
Characterization of Pyrazole Compounds
The characterization of these pyrazole derivatives, including structural analysis, is performed using techniques like 13C NMR, 1H NMR, IR, mass spectroscopy, and elemental analysis. This comprehensive characterization is essential for understanding the properties and potential applications of these compounds (Yıldırım et al., 2005).
Functionalization and Reactions
Functionalization Reactions
The functionalization of pyrazole derivatives involves various chemical reactions. For example, the conversion of 1H-pyrazole-3-carboxylic acid into amides and esters via reactions with hydroxylamines, carbazates, and alcohols has been studied, yielding novel N-substituted pyrazole derivatives with diverse functionalities (Korkusuz & Yıldırım, 2010).
Cyclocondensation Reactions
Cyclocondensation reactions of pyrazole derivatives with hydrazines or hydroxylamines have been explored to produce a variety of pyrazole-based compounds, including pyrazolo[3,4-d]-pyridazinones and pyrazolo[4,3-d]oxazinones. These reactions offer a pathway to synthesize structurally diverse pyrazole compounds (Şener et al., 1997).
Coordination and Complex Formation
Coordination Complexes
Pyrazole derivatives can form coordination complexes with various metal ions. For example, the coordination behavior of pyrazole imine-oxime compounds with Co(II) and Ni(II) has been studied, showing different binding modes and the formation of unique binuclear complexes (Gupta et al., 2019).
Structural Analysis of Complexes
The crystal structures of these complexes are determined using single-crystal X-ray diffraction, revealing insights into their molecular geometry and interaction patterns. This information is vital for understanding the chemical behavior and potential applications of these coordination complexes (Radi et al., 2015).
Other Applications
Electrochemiluminescence
Transition metal complexes with pyrazolecarboxylic acid derivatives have shown promising electrochemiluminescence (ECL) properties. These complexes can potentially be used in ECL-based sensing and imaging applications (Feng et al., 2016).
Synthetic Methodology Development
Research also includes the development of efficient synthetic methods for pyrazole derivatives. For instance, a "one-pot" synthesis approach for 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids has been reported, enhancing the efficiency and environmental friendliness of the synthetic process (Jiang et al., 2012).
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)-5-propan-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6(2)8-7(9(13)14)5-10-11(8)3-4-12/h5-6,12H,3-4H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYCQMCZPBNBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxyethyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



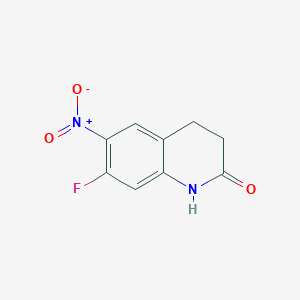
![4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B1518778.png)
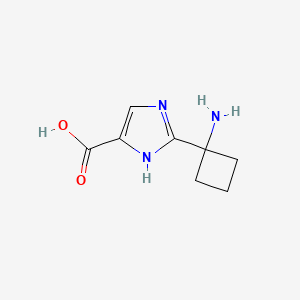
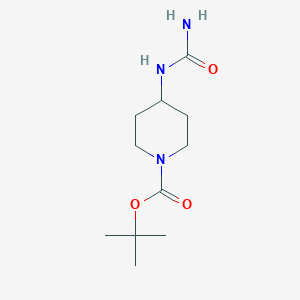
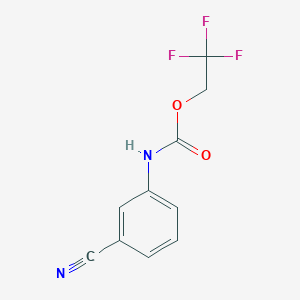
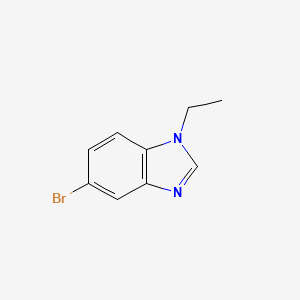

![6-cyclopropyl-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1518791.png)
![ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1518792.png)
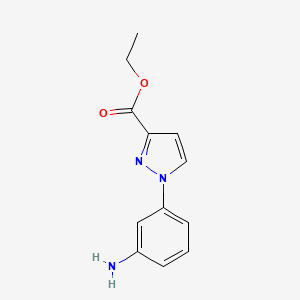
![5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B1518796.png)

![N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide](/img/structure/B1518798.png)
![7-Ethyl 2-methyl 6-(3-hydroxypropyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-dicarboxylate](/img/structure/B1518799.png)